N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
Overview
Description
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3 is a synthetic compound known for its complex structure and significant applications in various scientific fields. This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are crucial components of cell membranes and play a vital role in cellular signaling and skin barrier function.
Scientific Research Applications
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3 has several applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of ceramides in various environments.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in skin disorders, as ceramides are known to improve skin barrier function and hydration.
Industry: Utilized in the formulation of skincare products due to its moisturizing and protective properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3, also known as Ceramide III, is the lipid barrier of the skin . Ceramides are a family of waxy lipid molecules, and Ceramide III is a crucial component among the fats and oils in the skin keratin .
Mode of Action
Ceramide III interacts with the skin’s lipid barrier by integrating into the lipid bilayers that form the stratum corneum, the outermost layer of the skin . By doing so, it helps to strengthen the skin’s barrier function, enhancing its ability to retain moisture and protect against external irritants .
Result of Action
The primary result of Ceramide III’s action is the strengthening of the skin’s lipid barrier, leading to enhanced moisture retention and protection against external irritants . This can result in improved skin hydration, reduced dryness and irritation, and an overall improvement in skin health and appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3 typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the sphingosine backbone and the fatty acid component.
Coupling Reaction: The sphingosine backbone is coupled with the fatty acid through an amide bond formation. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Deuterium Labeling: The incorporation of deuterium atoms (18,18,18-d3) is achieved through specific deuteration techniques, which may involve the use of deuterated reagents or solvents.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing automated reactors to handle large volumes of starting materials and reagents.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to verify the compound’s structure and purity using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide bond can produce primary amines.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide: The non-deuterated version of the compound.
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-hexadecanamide: A similar ceramide with a shorter fatty acid chain.
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-eicosanamide: A ceramide with a longer fatty acid chain.
Uniqueness
The deuterated version, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3, is unique due to the presence of deuterium atoms, which can be used in isotopic labeling studies to trace metabolic pathways and investigate the compound’s behavior in biological systems.
Properties
IUPAC Name |
18,18,18-trideuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-UEQIXCFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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